molecular formula C19H23N3O4 B2798398 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 1211729-41-7

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No. B2798398
CAS RN: 1211729-41-7
M. Wt: 357.41
InChI Key: IDPBVDITDZYGSJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a methoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can generally be synthesized through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring can participate in various reactions due to its low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the oxadiazole and piperidine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future research directions could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry and material science .

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-5-3-4-14(16(15)25-2)19(23)22-10-8-13(9-11-22)18-21-20-17(26-18)12-6-7-12/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPBVDITDZYGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

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